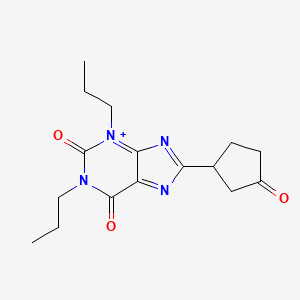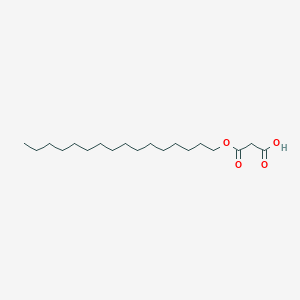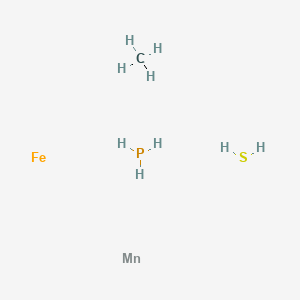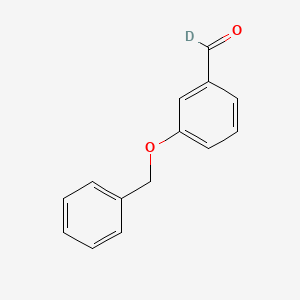![molecular formula C24H25N6NaO5S B12297353 6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt](/img/structure/B12297353.png)
6alpha-[(R)-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is a derivative of penicillanic acid, which is known for its antibiotic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt involves multiple steps. The process typically starts with the preparation of penicillanic acid, followed by the introduction of the imino-4-pyridylmethyl group and the acetylamino group. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and solvents to achieve the desired yield and purity. The final product is often purified using techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved, but typically include the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its interactions with various biological molecules and its potential as a biochemical probe.
Medicine: Investigated for its antibiotic properties and potential use in developing new antimicrobial agents.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other complex compounds.
Mécanisme D'action
The mechanism of action of 6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt involves its interaction with bacterial cell wall synthesis. The compound targets specific enzymes involved in the cross-linking of peptidoglycan chains, leading to the disruption of cell wall integrity and ultimately causing bacterial cell death. The molecular pathways involved include the inhibition of transpeptidase enzymes, which are crucial for cell wall synthesis.
Comparaison Avec Des Composés Similaires
Penicillin G: A widely used antibiotic with a similar core structure but different side chains.
Ampicillin: Another penicillin derivative with broader spectrum activity.
Amoxicillin: Similar to ampicillin but with improved oral bioavailability.
Uniqueness: 6alpha-[®-2-[2-[(Imino-4-pyridylmethyl)amino]acetylamino]-2-phenylacetylamino]penicillanic acid sodium salt is unique due to its specific side chains, which confer distinct biological activities and potential therapeutic applications. Its ability to target specific bacterial enzymes makes it a valuable compound in the development of new antibiotics.
Propriétés
Formule moléculaire |
C24H25N6NaO5S |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
sodium;6-[[2-[[2-[[amino(pyridin-4-yl)methylidene]amino]acetyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C24H26N6O5S.Na/c1-24(2)18(23(34)35)30-21(33)17(22(30)36-24)29-20(32)16(13-6-4-3-5-7-13)28-15(31)12-27-19(25)14-8-10-26-11-9-14;/h3-11,16-18,22H,12H2,1-2H3,(H2,25,27)(H,28,31)(H,29,32)(H,34,35);/q;+1/p-1 |
Clé InChI |
LWRGPIPUJPCPAY-UHFFFAOYSA-M |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)CN=C(C4=CC=NC=C4)N)C(=O)[O-])C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R)-6,7,7abeta,8-Tetrahydro-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinolin-12-ol 7-oxide](/img/structure/B12297284.png)
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-N-isopropylacetamide](/img/structure/B12297289.png)

![tert-butyl (3aR,5r,6aS)-5-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12297300.png)

![1,3,3-Trimethyl-2-[2-(2-methyl-3h-indol-3-yl)ethenyl]-3h-indolium hydrogen sulfate](/img/structure/B12297310.png)


![3-Oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl 3-acetyloxy-2-phenylpropanoate](/img/structure/B12297337.png)

![4-oxo-N-[(1,3-thiazol-4-yl)methyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12297341.png)


